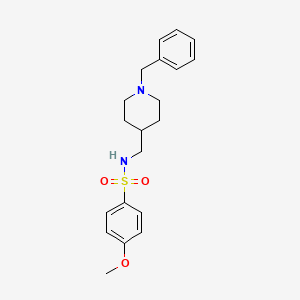

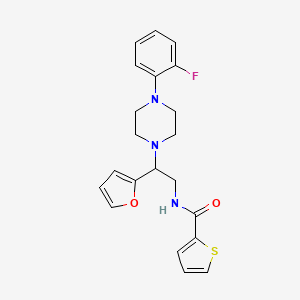

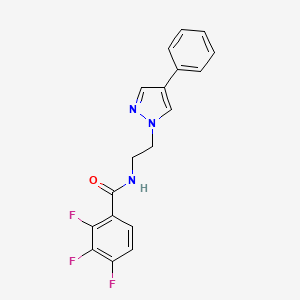

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide” is a chemical compound with a complex structure . It’s important to note that my internal knowledge was last updated in 2021, and I may not have the most recent information about this compound.

Synthesis Analysis

The synthesis of compounds similar to “N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide” has been reported in the literature . For instance, the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The molecular structure of compounds similar to “N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide” has been studied . For example, the crystal structure of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was determined using single-crystal X-ray diffraction . The compound crystallized with four crystallographically unique molecules in the asymmetric unit, each with a very similar conformation .科学的研究の応用

Analgesic Development

This compound is part of ongoing research into new Fentanyl-derived opioid compounds . It serves as a starting material for synthesizing analgesics aimed at treating neuropathic pain with potent analgesic activity and reduced side effects . The focus is on developing alternatives to morphine that maintain efficacy while minimizing long-term dependency and other adverse effects.

Crystallographic Studies

The compound has been used in crystallographic studies to understand its structure and properties better. It crystallizes with four crystallographically unique molecules in the asymmetric unit, which aids in the analysis of pseudo-symmetry and hydrogen bonding chains, contributing to the development of more stable and effective pharmaceuticals .

Synthesis of Fentanyl-Based Analgesics

As a precursor, this compound is instrumental in the synthesis of a wide variety of Fentanyl-based analgesics . The research aims to synthesize new analgesics that are potent yet have fewer side effects compared to traditional opioids .

Bioactivity Studies

The compound’s bioactivity is of significant interest, particularly in the context of its potential use in pain management . Studies focus on its interaction with opioid receptors and the resulting analgesic effects, which are crucial for developing new pain medications .

Pharmacological Research

In pharmacological research, the compound is examined for its metabolic pathways and bioavailability . Understanding how it is metabolized and distributed in the body can inform dosage and delivery methods for future medications .

Chemical Synthesis Process Improvement

The compound is also used in research aimed at improving the scalability and efficiency of chemical synthesis processes. This has implications for the pharmaceutical industry, where cost-effective and scalable production methods are essential .

Molecular Modeling

Molecular modeling studies utilize the compound to explore its conformational space and binding affinities . This research can lead to the design of new molecules with optimized interactions for therapeutic targets .

Drug Design and Discovery

Lastly, the compound plays a role in drug design and discovery efforts, particularly in the search for new molecules that can modulate opioid receptors with high specificity and efficacy .

将来の方向性

The future research directions for “N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide” could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in piperidine derivatives in the pharmaceutical industry , this compound could be of interest for the development of new therapeutic agents.

作用機序

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in muscle movement and cognitive functions .

Mode of Action

This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission .

Biochemical Pathways

The inhibition of Acetylcholinesterase affects the cholinergic pathway. The cholinergic pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting Acetylcholinesterase, this compound potentially enhances the signaling in these pathways .

Pharmacokinetics

Similar compounds are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . The bioavailability of such compounds can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics.

Result of Action

The inhibition of Acetylcholinesterase by N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide can lead to an increase in acetylcholine levels. This can enhance cholinergic transmission, potentially improving cognitive function and muscle movement . .

特性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-25-19-7-9-20(10-8-19)26(23,24)21-15-17-11-13-22(14-12-17)16-18-5-3-2-4-6-18/h2-10,17,21H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEGOHPRCIIVEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2940347.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)

![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)

![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)

![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)